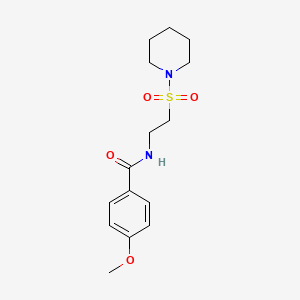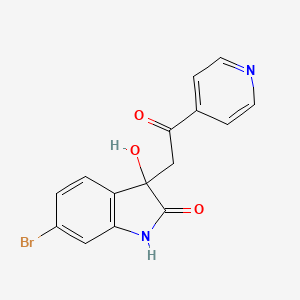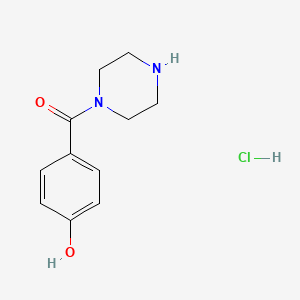![molecular formula C22H21NO6 B2949658 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938026-07-4](/img/structure/B2949658.png)
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, also known as Furocoumarin, is a naturally occurring compound found in various plants, including parsley, celery, and citrus fruits. Furocoumarin has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
作用机制
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one exerts its biological effects through various mechanisms of action. In anti-inflammatory activity, this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In antitumor activity, this compound induces apoptosis and inhibits cell proliferation. In antiviral activity, this compound inhibits viral replication by interfering with viral enzymes and proteins. In insecticidal and fungicidal activity, this compound disrupts the cell membrane and inhibits enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, such as Candida albicans and Aspergillus niger. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats.
实验室实验的优点和局限性
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. This compound is also a natural compound, making it a potentially safer alternative to synthetic compounds. However, this compound has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. This compound also has potential toxicity at high doses, which can limit its use in vivo.
未来方向
There are several future directions for 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one research. One direction is to investigate the potential use of this compound as a natural pesticide in agriculture. Another direction is to study the potential use of this compound as a treatment for skin diseases, such as psoriasis and vitiligo. Additionally, further research is needed to understand the mechanisms of action of this compound and to identify potential drug targets for this compound-based therapies.
合成方法
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one can be synthesized using various methods, including the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of a Lewis acid catalyst. Another method involves the use of the Knoevenagel reaction, which involves the reaction of a carbonyl compound with a methylene compound in the presence of a base catalyst. These methods have been used successfully to synthesize this compound in the laboratory.
科学研究应用
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory, antitumor, and antiviral properties. This compound has also been investigated for its potential use in treating skin diseases, such as psoriasis and vitiligo. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
属性
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-25-12-11-23-21-17(14-8-6-10-16(26-2)19(14)27-3)18-20(29-21)13-7-4-5-9-15(13)28-22(18)24/h4-10,23H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRMHOQJACUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

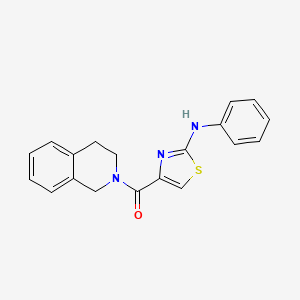

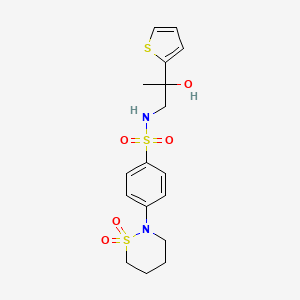
![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2949580.png)

![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)
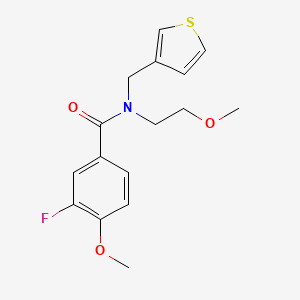
![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
